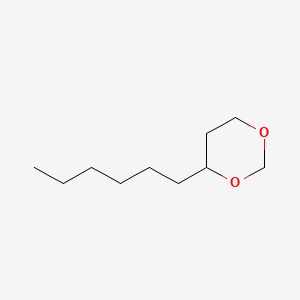
4-Hexyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol It is a heterocyclic compound containing a dioxane ring substituted with a hexyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with octene in the presence of an acid catalyst . The reaction typically involves the following steps:
Formation of Intermediate: Formaldehyde reacts with octene to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dioxane ring structure.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include continuous flow reactors and the use of high-efficiency catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted dioxane compounds with various functional groups.
科学的研究の応用
4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-Heptyl-1,3-dioxane: Similar structure with a heptyl group instead of a hexyl group.
2-Hexyltetrahydrofuran: Another heterocyclic compound with a similar hexyl substitution.
3-Hexyl-4-hydroxytetrahydropyran: Contains a hydroxyl group and a tetrahydropyran ring.
Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity
特性
CAS番号 |
2244-85-1 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
4-hexyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3 |
InChIキー |
MNIXGQSLDFHHHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CCOCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)

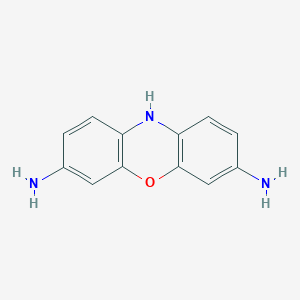
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)


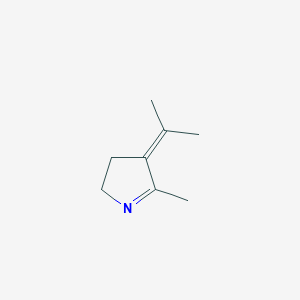
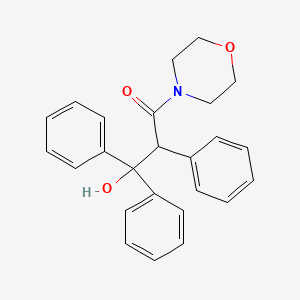
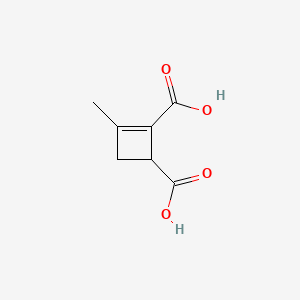
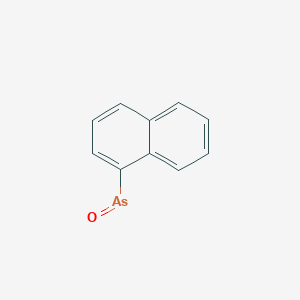

![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
